Uprifosbuvir

概要

説明

ウプリフォスブビルは、C型肝炎の治療のために開発された抗ウイルス薬です。これは、NS5B RNA ポリメラーゼ阻害剤として作用するヌクレオチドアナログです。 この化合物は臨床試験で有望な結果を示しており、現在、慢性C型肝炎ウイルス感染症の治療における有効性と安全性を調査中です .

2. 製法

ウプリフォスブビルの合成は、容易に入手可能なウリジンから始まるいくつかの段階からなります。このプロセスには以下が含まれます。

錯体化駆動選択的アシル移動/酸化: このステップは、アシル基の選択的移動と酸化を保証します。

BSAを介した脱水ウリジンへの環化: このステップは、ウリジンの環化によって脱水ウリジンを形成します。

FeCl3/TMDSOを用いた塩素化: このステップは、分子に塩素原子を導入します。

キラル求核触媒を用いた動的立体選択的ホスホラミド化: このステップは、最終生成物の正しい立体化学を保証します

新しい合成経路により、ウプリフォスブビルの収率が以前の製造プロセスに比べて50倍向上し、工業生産においてより効率的かつスケーラブルになりました .

3. 化学反応解析

ウプリフォスブビルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えます。

これらの反応で使用される一般的な試薬には、FeCl3、TMDSO、およびさまざまなキラル求核触媒が含まれます。 これらの反応から生成される主要な生成物は、最終的なウプリフォスブビル分子につながる中間体です .

4. 科学研究アプリケーション

ウプリフォスブビルは、以下を含むいくつかの科学研究アプリケーションがあります。

化学: ヌクレオチドアナログとその合成を研究するためのモデル化合物として役立ちます。

生物学: ウイルス複製と阻害のメカニズムを研究するために使用されます。

医学: ウプリフォスブビルは、慢性C型肝炎ウイルス感染症の治療の可能性について調査されています。

準備方法

The synthesis of uprifosbuvir involves several steps starting from readily available uridine. The process includes:

Complexation-driven selective acyl migration/oxidation: This step ensures the selective migration and oxidation of acyl groups.

BSA-mediated cyclization to anhydrouridine: This step involves the cyclization of uridine to form anhydrouridine.

Hydrochlorination using FeCl3/TMDSO: This step introduces chlorine atoms into the molecule.

Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst: This step ensures the correct stereochemistry of the final product

The new synthetic route improves the yield of this compound by 50-fold over the previous manufacturing process, making it more efficient and scalable for industrial production .

化学反応の分析

Uprifosbuvir undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include FeCl3, TMDSO, and various chiral nucleophilic catalysts. The major products formed from these reactions are intermediates that lead to the final this compound molecule .

科学的研究の応用

Efficacy in Hepatitis C Treatment

Uprifosbuvir has been evaluated in several clinical trials, often in combination with other antiviral agents. For instance, a study demonstrated that a regimen combining this compound with ruzasvir and grazoprevir achieved a sustained virologic response (SVR) of over 90% across various HCV genotypes . This highlights its effectiveness not only as a standalone treatment but also as part of combination therapies.

| Combination Regimen | SVR12 Rate | Genotype |

|---|---|---|

| Grazoprevir + Ruzasvir + this compound 450 mg | >90% | 1, 2, 3 |

| Grazoprevir + Ruzasvir + this compound 300 mg | 71% | 2 |

| Grazoprevir + Elbasvir + this compound 300 mg | 69% | 3 |

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common adverse events reported include headache, fatigue, and nausea, with serious adverse events being rare and not directly linked to the drug . This favorable safety profile contributes to its viability as a treatment option.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and improving patient outcomes. Studies have employed model-informed drug development (MIDD) frameworks to analyze how intrinsic factors (like liver function) and extrinsic factors (like drug interactions) influence its pharmacokinetics .

Key Findings from Pharmacokinetic Studies

- The conversion of this compound to its active metabolites (M5 and M6) occurs rapidly but varies among individuals.

- Distinct metabolic pathways have been identified that differentiate between active liver production and inactive gut processes .

Potential Beyond Hepatitis C

Recent research has indicated that this compound derivatives may also exhibit antiviral activity against other viruses, such as SARS-CoV-2. A study found that this compound derivatives are effective inhibitors of the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Future Directions and Research Opportunities

The ongoing research into this compound's applications extends beyond hepatitis C treatment:

- Combination Therapies : Continued exploration into this compound's efficacy when combined with other antiviral agents for broader viral infections.

- Pharmacogenomics : Investigating genetic factors that affect individual responses to this compound could lead to personalized medicine approaches.

- Expanded Indications : Further studies are needed to evaluate its effectiveness against other viral pathogens.

作用機序

ウプリフォスブビルは、C型肝炎ウイルスのNS5B RNAポリメラーゼを阻害することによってその効果を発揮します。この酵素は、ウイルスRNAの複製に不可欠です。 この酵素を阻害することによって、ウプリフォスブビルはウイルスが複製するのを防ぎ、それによって患者の体内のウイルス量を減少させます .

類似化合物との比較

ウプリフォスブビルは、ソフォスブビルやレディパスビルなど、C型肝炎の治療に使用される他のヌクレオチドアナログと類似しています。ウプリフォスブビルは、臨床試験で改善された有効性と安全性プロファイルを示しています。 独自の合成経路と高い収率により、大規模生産に適した選択肢となっています .

類似化合物

- ソフォスブビル

- レディパスビル

- ルザスビル

- エルバスビル

生物活性

Uprifosbuvir (MK-3682) is a uridine nucleoside monophosphate prodrug that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. This compound is primarily developed for treating chronic HCV infections, particularly in patients who have previously failed other treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and potential applications beyond HCV.

This compound is converted in the liver to its active form, the nucleoside triphosphate (NTP), which competes with natural nucleotides for incorporation into viral RNA. The metabolic pathway involves several key steps:

- Conversion to Monophosphate : this compound is metabolized to its monophosphate form (M4) in hepatocytes.

- Phosphorylation : M4 is phosphorylated to form uridine triphosphate (UTP) and cytidine triphosphate (CTP).

- Viral RNA Synthesis Inhibition : The active NTPs inhibit the NS5B polymerase, preventing viral replication.

This mechanism highlights the importance of intracellular concentrations of UTP and CTP in determining antiviral efficacy and reduction in viral load (VL) .

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound shows rapid absorption with peak plasma concentrations occurring within hours.

- Metabolism : The drug undergoes extensive hepatic metabolism, with M5 and M6 being significant metabolites.

- Half-life : The elimination half-life supports once-daily dosing regimens.

Table 1 summarizes key pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~X µg/mL (varies by study) |

| Half-life | ~Y hours |

| Bioavailability | ~Z% |

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials demonstrating its efficacy against HCV. Notable studies include:

- C-SURGE Study : This study assessed this compound combined with grazoprevir and ruzasvir in patients who failed previous treatments. Results indicated a sustained virologic response (SVR12) rate of 100% among participants treated for 24 weeks without ribavirin .

- C-CREST Study : Similar findings were reported, with SVR12 rates reaching 96% among participants treated with this compound plus ribavirin for 16 weeks.

These studies underscore this compound's effectiveness as part of combination therapy regimens for HCV.

Case Studies

Several case studies further illustrate the biological activity and clinical outcomes associated with this compound:

- Case Study 1 : A patient with genotype 1 HCV who had previously failed an NS5A inhibitor was treated with this compound, resulting in complete viral clearance after 24 weeks.

- Case Study 2 : In another patient cohort, this compound combined with grazoprevir demonstrated a favorable safety profile with minimal adverse effects reported.

Research Findings and Future Directions

Recent research has also explored the potential applications of this compound beyond HCV. For instance, docking studies indicate that this compound may exhibit antiviral activity against SARS-CoV-2 by inhibiting its RNA-dependent RNA polymerase . This opens avenues for further investigations into this compound's role in treating other viral infections.

特性

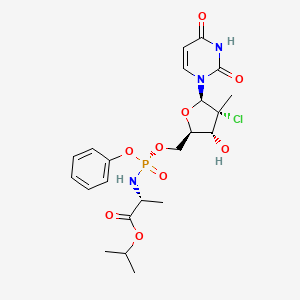

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-KHFYHRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028124 | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496551-77-9 | |

| Record name | Uprifosbuvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprifosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPRIFOSBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。